Ethyl crotonate
Overview
Description
Ethyl crotonate is an organic chemical compound with the molecular formula C₆H₁₀O₂ . It is a clear, colorless liquid at room temperature and is known for its pungent odor. This compound is primarily used as a plasticizer for acrylic resins and as a solvent for cellulose esters .
Mechanism of Action
Target of Action
Ethyl crotonate is an organic chemical compound . It is primarily used as a plasticizer for acrylic resins and also as a solvent for cellulose esters . The primary targets of this compound are these resins and esters, where it acts to modify their physical properties.
Mode of Action
This compound interacts with its targets through chemical reactions. As an ester, this compound can react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .
Result of Action
The primary result of this compound’s action is the modification of the physical properties of certain materials, such as acrylic resins and cellulose esters . For example, as a plasticizer, it can increase the flexibility and durability of these materials.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is highly flammable and its vapors may form explosive mixtures with air . Therefore, it should be kept away from heat, sparks, open flames, and hot surfaces . It is also insoluble in water , which can affect its distribution in the environment.
Biochemical Analysis
Biochemical Properties
Ethyl crotonate plays a role in biochemical reactions, particularly in the context of its use as a solvent for cellulose esters
Cellular Effects
It is known to be used as a solvent in various biochemical reactions , which suggests that it may influence cell function indirectly through its role in these reactions.
Molecular Mechanism
As a solvent, it likely exerts its effects at the molecular level by facilitating the dissolution and reaction of other biomolecules . Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to this compound have not been reported in the literature.
Temporal Effects in Laboratory Settings
It is known to be used in NMR spectroscopic experiments due to its simplicity . This suggests that it may have some stability over time in these settings.
Metabolic Pathways
It is known to be used as a solvent in various biochemical reactions , suggesting that it may interact with enzymes or cofactors in these reactions.
Transport and Distribution
As a solvent, it may be distributed throughout the cell to facilitate the dissolution and reaction of other biomolecules .
Subcellular Localization
As a solvent, it is likely to be found throughout the cell where it facilitates the dissolution and reaction of other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl crotonate can be synthesized through the esterification of crotonic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating crotonic acid and ethanol with a catalytic amount of sulfuric acid, followed by distillation to obtain the ester.
Industrial Production Methods: In industrial settings, this compound is produced by the same esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves continuous distillation to separate the product from the reaction mixture .
Types of Reactions:
Hydroboration-Oxidation: this compound undergoes hydroboration followed by oxidation to yield 3-hydroxybutyric acid.
Polymerization: It can be polymerized using group-transfer polymerization (GTP) with organic acid catalysts to form poly(this compound).
Common Reagents and Conditions:
Hydroboration: Borane (BH₃) in tetrahydrofuran (THF) followed by hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH).
Polymerization: Organic superacid catalysts such as trifluoromethanesulfonimide (NHTf₂) and methoxytrimethylsilane (MTS) as an initiator.
Major Products:
3-Hydroxybutyric Acid: From hydroboration-oxidation.
Poly(this compound): From polymerization.
Scientific Research Applications
Ethyl crotonate has several applications in scientific research:
Chemical-Shift Imaging: Used in rapid analysis of multiple samples using multiplex sample NMR.
Total Synthesis: Utilized in the total synthesis of complex natural products such as (+/-)-daurichromenic acid, which has potent anti-HIV activity.
Polymer Research: Employed in the synthesis of bio-based acrylic resins and other high-performance polymer materials.
Comparison with Similar Compounds
Methyl Crotonate: Similar in structure but with a methyl group instead of an ethyl group.
Crotonic Acid: The parent acid of this compound.
Ethyl trans-2-butenoate: An isomer with a different arrangement of the double bond.
Uniqueness: this compound is unique due to its specific applications in polymer research and its role in the synthesis of biologically active compounds. Its ability to undergo polymerization with high thermal stability and transparency makes it distinct from other crotonates .
Properties
CAS No. |
10544-63-5 |
---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
ethyl (Z)-but-2-enoate |
InChI |
InChI=1S/C6H10O2/c1-3-5-6(7)8-4-2/h3,5H,4H2,1-2H3/b5-3- |
InChI Key |
ZFDIRQKJPRINOQ-HYXAFXHYSA-N |
SMILES |
CCOC(=O)C=CC |
Isomeric SMILES |
CCOC(=O)/C=C\C |
Canonical SMILES |
CCOC(=O)C=CC |
boiling_point |
132.00 to 134.00 °C. @ 760.00 mm Hg |
density |
d204 0.92 0.916-0.921 |
623-70-1 10544-63-5 |
|
physical_description |
Colorless liquid with a pungent odor; [CAMEO] |
Pictograms |
Flammable; Irritant |
solubility |
Insoluble in water; soluble in oils Soluble (in ethanol) |
Synonyms |
2-Butenoic Acid Ethyl Ester; Ethyl 2-Butenoate; Ethyl Crotonate; NSC 4778; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of ethyl crotonate?
A1: this compound has the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Researchers frequently utilize NMR spectroscopy to characterize this compound. [] One study showcased 1D and 2D proton and carbon NMR experiments conducted on this compound, demonstrating the compound's spectral properties. []
Q3: How does the stability of this compound impact its use in solvent-free reactions?
A3: In a study focused on the synthesis of (S)-ethyl-3-aminobutanoate, this compound's participation in a solvent-free aza-Michael addition reaction was investigated. [] The research determined kinetic constants for the reaction at various temperatures, highlighting the impact of temperature on reaction rate and this compound's stability within a solvent-free environment.
Q4: How is this compound utilized in organic synthesis?
A4: this compound serves as a valuable reagent in organic synthesis. One study employed this compound in the synthesis of (+/-)-daurichromenic acid, a natural product with potent anti-HIV activity. [] The reaction involved a multi-step process where this compound reacted with ethyl acetoacetate and trans,trans-farnesal.
Q5: What is the role of this compound in 1,3-dipolar cycloaddition reactions?
A5: this compound acts as a dipolarophile in 1,3-dipolar cycloaddition reactions. Researchers have documented its reaction with C, N-diarylnitrones, yielding 3,4-trans-4,5-trans-22,3-diaryl-4-carbethoxy-5-methylisoxazolidine derivatives as the major product. [] These cycloadditions demonstrate high regio- and stereo-selectivity.
Q6: How does this compound participate in reactions with cobalt hydrocarbonyl?
A6: this compound reacts with cobalt hydrocarbonyl at room temperature, producing three isomeric acylcobalt carbonyls: α- and γ-carbethoxybutyrylcobalt carbonyls and β-carbethoxy-iso-butyrylcobalt carbonyl. [] The distribution of these complexes is influenced by reaction time, highlighting the occurrence of isomerization among the complexes.
Q7: Can this compound be utilized in palladium-catalyzed reactions?
A7: Yes, this compound participates in palladium-catalyzed reactions, specifically in the synthesis of 2,4-dienoic acid derivatives. [] This method enables the creation of molecules with extended carbon chains, broadening the synthetic applications of this compound.
Q8: Have computational methods been used to study this compound?
A8: Yes, Density Functional Theory (DFT) calculations have been utilized to investigate the reactivity of this compound. [] This study focused on the 1,3-dipolar cycloadditions of C-aryl-N-phenyl nitrones with this compound. DFT calculations accurately predicted the regioselectivity of these reactions, showcasing the value of computational methods in understanding reaction mechanisms.
Q9: How does computational chemistry contribute to understanding the reactivity of this compound?
A9: Computational methods, such as DFT, are instrumental in studying the reaction mechanisms of this compound. [] One study used B3LYP/6-31G(d,p) calculations to analyze the reaction between O=P(OCH3)2+ and this compound, providing a detailed understanding of the potential energy surface and reaction pathways.
Q10: How is this compound detected and quantified in complex mixtures?
A10: Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique for identifying and quantifying this compound in complex mixtures. [] This technique allows for separation based on volatility and subsequent detection based on mass-to-charge ratios.
Q11: What analytical techniques are employed to study the aroma profile of products containing this compound?
A11: Electronic nose (E-nose) technology and GC-IMS are valuable tools for analyzing volatile compounds, including this compound, in food products. [] This approach allows researchers to assess the impact of factors like fermentation on the aroma profile, linking specific volatile compounds to sensory characteristics.
Q12: Are there any known alternatives to this compound in specific applications?
A12: While specific alternatives depend on the application, other α,β-unsaturated esters like methyl acrylate [, , ] and ethyl acrylate [, , , , ] have been investigated in similar reactions. Researchers often compare reactivity and selectivity to determine suitable alternatives for specific synthetic transformations.
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